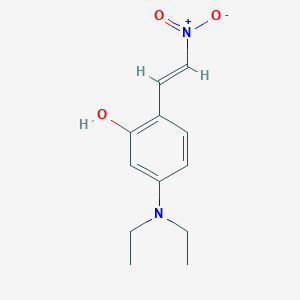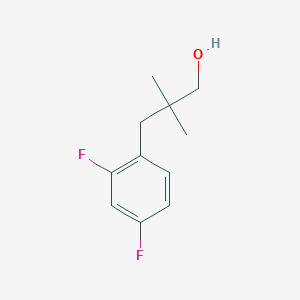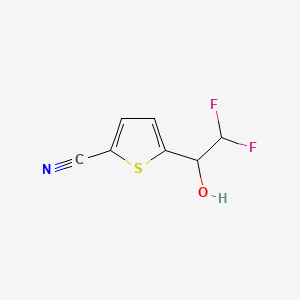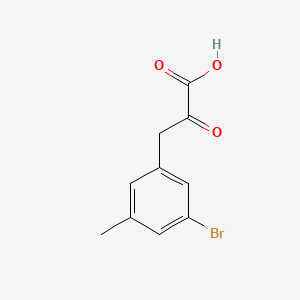
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9BrO3. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-methylacetophenone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step can be carried out using potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include 3-(3-azido-5-methylphenyl)-2-oxopropanoic acid, 3-(3-thiocyanato-5-methylphenyl)-2-oxopropanoic acid, and 3-(3-methoxy-5-methylphenyl)-2-oxopropanoic acid.
Oxidation Reactions: Products include this compound and 3-(3-bromo-5-formylphenyl)-2-oxopropanoic acid.
Reduction Reactions: Products include 3-(3-bromo-5-methylphenyl)-2-hydroxypropanoic acid.
Scientific Research Applications
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methylbenzoic acid
Uniqueness
3-(3-Bromo-5-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a ketone group on the phenyl ring, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-(3-bromo-5-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-2-7(4-8(11)3-6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
ZRZBHDVAFBIHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


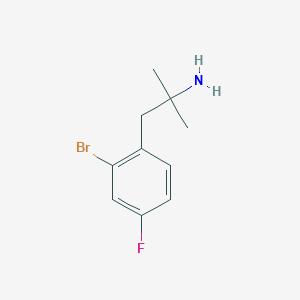

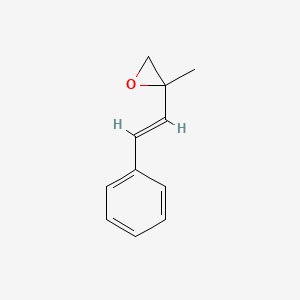
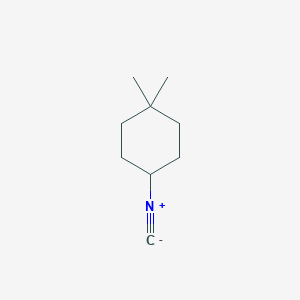
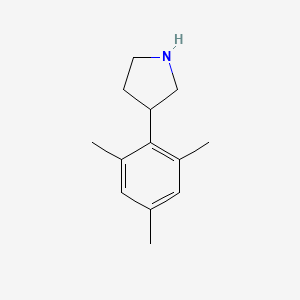

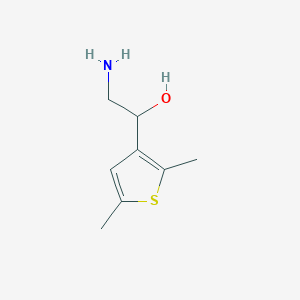
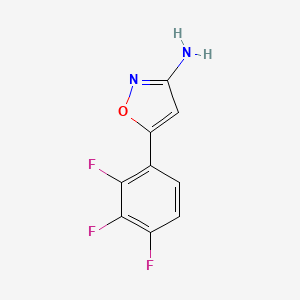
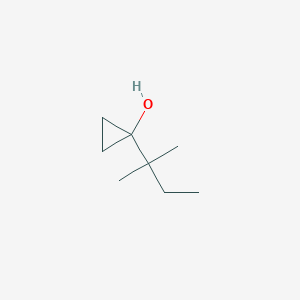
![3-(Prop-2-yn-1-yl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13600899.png)

